N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and propyl groups. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with a suitable amine under reflux conditions in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like acetonitrile, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and inhibiting their catalytic activity . This property is particularly useful in inhibiting enzymes that require metal ions for their function. The compound can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine: Another pyrazole-based compound with different substituents.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A compound with two pyrazole rings attached to a propionic acid moiety.
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-6-17-7-5-12(15-17)13-9-11-8-10(2)14-16(11)3;/h5,7-8H,4,6,9H2,1-3H3,(H,13,15);1H |
InChI Key |
VSNMBTXDKAPXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
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